REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]([OH:16])=[O:15])([CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.N.[CH2:23](O)[CH3:24]>>[CH2:23]([O:15][C:14]([C:10]12[CH2:11][CH:12]1[CH2:13][N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:9]2)=[O:16])[CH3:24]
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Name
|
|
Quantity
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8.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC2(CC2C1)C(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting pale yellow solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
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The neutralized solution was concentrated
|
Type
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DISSOLUTION
|
Details
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was dissolved in dichloromethane
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Type
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WASH
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Details
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The organic layer was washed with saturated NaHCO3, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography (100-200 mesh, silicagel)
|
Type
|
WASH
|
Details
|
eluting the compound with 5% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C12CN(CC2C1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |